6-(4-fluorophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
6-(4-FLUOROPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound known for its broad-spectrum antiproliferative activity. This compound has shown significant potential in medicinal chemistry, particularly in the development of anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-FLUOROPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of boron reagents with halogenated precursors under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be efficient for the preparation of pyrimidine derivatives . This method allows for rapid heating and reaction completion, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(4-FLUOROPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, tetrahydrofuran, and various halogenated compounds . Reaction conditions often involve ambient temperature or controlled heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with hydrazine hydrate can produce pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
6-(4-FLUOROPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antiproliferative activity against various cancer cell lines.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 6-(4-FLUOROPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. This compound exerts its effects by inhibiting the proliferation of cancer cells through the disruption of cellular processes essential for tumor growth . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-(4-FLUOROPHENYL)-5-(2-SUBSTITUTED PYRIMIDIN-4-YL)IMIDAZO[2,1-B]THIAZOLE DERIVATIVES: These compounds also exhibit broad-spectrum antiproliferative activity and have been compared to Sorafenib.
2,4-DIAMINO-6-(4-METHYLPHENETHYL)PYRIDO[3,2-D]PYRIMIDINE: Another pyrimidine derivative with potential nonclassical antifolate activity.
Uniqueness
6-(4-FLUOROPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific structural features and superior potency against certain cancer cell lines compared to other compounds .
Properties
Molecular Formula |
C21H18FN3O2 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18FN3O2/c1-13-4-6-14(7-5-13)19-18-17(23(2)21(27)24(3)20(18)26)12-25(19)16-10-8-15(22)9-11-16/h4-12H,1-3H3 |
InChI Key |
SWFVOQMRLRTFCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CN2C4=CC=C(C=C4)F)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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